Bienvenue dans la boutique en ligne BenchChem!

EMD638683

Hypertension Metabolic Syndrome In Vivo Pharmacology

Select EMD638683 for the only tool compound with robust in vivo validation across both hypertension (salt-sensitive, hyperinsulinemia model at 600 mg/kg/day oral) and oncology (radiation-induced apoptosis in colon carcinoma). Its balanced pan-SGK inhibition (85%/71%/75% for SGK1/2/3 at 1 μM) and established cardiac fibrosis efficacy make it irreplaceable for isoform redundancy and inflammasome research. Avoid confounding off-target effects seen with GSK650394 (CAMKK2) or SI113. Ensure your study's translatability with this publication-proven, orally bioavailable benchmark.

Molecular Formula C18H18F2N2O4
Molecular Weight 364.3 g/mol
CAS No. 1181770-72-8
Cat. No. B607298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD638683
CAS1181770-72-8
SynonymsEMD638683;  EMD 638683;  EMD-638683.
Molecular FormulaC18H18F2N2O4
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O
InChIInChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)
InChIKeySSNAPUUWBPZGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EMD638683 CAS 1181770-72-8: SGK1 Inhibitor Tool Compound for Hypertension and Oncology Research


EMD638683 (CAS 1181770-72-8) is a synthetic small-molecule inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine kinase implicated in renal sodium reabsorption, cell survival, and tumor progression [1]. The compound is characterized as orally active with a molecular weight of 364.34 Da and a chemical formula of C18H18F2N2O4 . In cellular assays, EMD638683 inhibits SGK1-dependent phosphorylation of NDRG1 in HeLa cells with an IC50 of 3 μM [1]. The compound exhibits dual therapeutic relevance, demonstrating both antihypertensive efficacy in hyperinsulinemic mouse models and radiosensitizing anti-tumor activity in colon carcinoma models [1] [2]. As a widely cited tool compound, EMD638683 serves as a benchmark SGK1 inhibitor for preclinical investigations of metabolic syndrome-associated hypertension and SGK1-driven malignancies.

Why EMD638683 Cannot Be Substituted with GSK650394 or Other SGK1 Inhibitors


SGK1 inhibitors exhibit distinct pharmacological profiles that preclude simple interchangeability in preclinical research. EMD638683 demonstrates a unique combination of moderate target potency (IC50 3 μM), broad AGC kinase selectivity, and robust oral efficacy in both hypertension and oncology models [1] [2]. In contrast, the more potent SGK1 inhibitor GSK650394 (IC50 62 nM) exhibits different off-target liabilities, including potent CAMKK2 inhibition (pIC50 9.2), which may confound interpretation of SGK1-specific phenotypes . Similarly, SI113 (IC50 600 nM) demonstrates distinct tissue-specific effects, including efficacy in hydrocephalus models, reflecting divergent pharmacokinetic and pharmacodynamic properties . Substituting EMD638683 with these agents risks misinterpretation of SGK1 biology due to differences in potency, selectivity, and validated in vivo dosing paradigms. The selection of EMD638683 should be driven by specific experimental requirements for a well-characterized, orally bioavailable tool compound with established efficacy in hyperinsulinism-associated hypertension and radiation-sensitization studies [1] [2].

EMD638683 vs. SGK1 Inhibitor Comparators: Quantitative Differentiation Evidence


SGK1 Inhibitor Comparison: Potency, Oral Bioavailability, and In Vivo Hypertension Efficacy

EMD638683 demonstrates robust oral efficacy in a hyperinsulinemia-induced hypertension model, an effect not reported for GSK650394 or SI113. Within 24 hours of oral administration, EMD638683 (4460 ppm in chow, approx. 600 mg/kg/day) significantly decreased systolic blood pressure in fructose/saline-treated mice from 111 ± 4 mmHg to 87 ± 3 mmHg, a reduction of 24 mmHg, while showing no effect in normotensive control or SGK1 knockout animals [1] . Chronic (4-week) treatment maintained this antihypertensive effect. In contrast, GSK650394 (IC50 62 nM) lacks published oral in vivo blood pressure data, and SI113 (IC50 600 nM) has not been evaluated in hypertension models .

Hypertension Metabolic Syndrome In Vivo Pharmacology

SGK Isoform Selectivity: EMD638683 vs. GSK650394 Biochemical Kinase Profiling

EMD638683 exhibits a distinct SGK isoform selectivity profile compared to GSK650394. At 1 μM, EMD638683 inhibits SGK1 by 85%, SGK2 by 71%, and SGK3 by 75%, demonstrating moderate pan-SGK activity [1] [2]. In contrast, GSK650394 displays greater isoform selectivity with IC50 values of 62 nM for SGK1 and 103 nM for SGK2 . However, GSK650394 also potently inhibits CAMKK2 (pIC50 9.2) and demonstrates >30-fold selectivity over Akt, whereas EMD638683's selectivity profile against CAMKK2 is not characterized, and its broader kinase panel (64 kinases) showed no significant inhibition of MAPK, PRAK, or Syk at 1 μM [1] . This differential selectivity profile may influence experimental outcomes in systems where SGK2, SGK3, or CAMKK2 contribute to the observed phenotype.

Kinase Selectivity SGK Family Off-Target Profiling

Radiosensitization in Colorectal Cancer: EMD638683 vs. GSK650394 and SI113

EMD638683 uniquely enhances radiation-induced apoptosis in colon carcinoma cells, a property not uniformly demonstrated across SGK1 inhibitors. In CaCo-2 colon carcinoma cells, EMD638683 (50 μM) significantly augmented radiation-induced (3 Gy) apoptotic markers, including increased phosphatidylserine exposure, decreased mitochondrial potential, and enhanced caspase-3 activation [1]. In vivo, EMD638683 treatment (4460 ppm in chow) significantly blunted the development of colonic tumors in a chemical carcinogenesis model using 1,2-dimethylhydrazine and dextran sulfate sodium [1]. While GSK650394 has been evaluated in prostate cancer models, its radiosensitizing properties in colorectal cancer are not established . SI113 has demonstrated radiosensitization in glioblastoma models but not specifically in colon carcinoma [2].

Radiosensitization Colon Cancer Apoptosis

EMD638683 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Hypertension Research in Metabolic Syndrome Models

EMD638683 is optimally deployed in studies investigating salt-sensitive hypertension associated with hyperinsulinemia or metabolic syndrome. The compound's validated oral dosing paradigm (4460 ppm in chow, ~600 mg/kg/day) and demonstrated ability to normalize systolic blood pressure in fructose-fed hyperinsulinemic mice within 24 hours, without affecting normotensive controls, makes it the preferred tool compound for dissecting SGK1-dependent mechanisms of hypertension [1]. This scenario is particularly relevant for researchers exploring the intersection of insulin resistance, sodium handling, and blood pressure regulation, where alternative SGK1 inhibitors lack comparable in vivo validation [1].

Colorectal Cancer Radiosensitization and Chemoprevention Studies

EMD638683 should be prioritized for investigations of SGK1-mediated radioresistance in colorectal cancer. The compound's unique ability to enhance radiation-induced apoptosis in CaCo-2 colon carcinoma cells—evidenced by increased phosphatidylserine exposure, mitochondrial depolarization, and caspase-3 activation—and its efficacy in reducing colonic tumor burden in chemical carcinogenesis models distinguishes it from other SGK1 inhibitors [2]. Researchers evaluating combination strategies of radiotherapy with SGK1 inhibition in gastrointestinal malignancies will find EMD638683 to be the most extensively characterized and validated tool compound for this specific indication [2].

SGK Family Biology and Pan-SGK Inhibition Studies

For researchers investigating the overlapping and distinct functions of SGK isoforms (SGK1, SGK2, SGK3), EMD638683 offers a balanced pan-SGK inhibition profile at 1 μM (85% SGK1, 71% SGK2, 75% SGK3 inhibition) without significant activity against a broad panel of 64 unrelated kinases [3]. This profile is advantageous for studies where combined SGK isoform inhibition is desired, contrasting with the more SGK1/SGK2-selective profile of GSK650394. EMD638683 enables the interrogation of SGK family redundancy in cellular processes such as ion transport, cell survival, and stress responses [3].

Cardiac Inflammation and Fibrosis Research

EMD638683 is a validated tool compound for studies of SGK1 in cardiac pathology, specifically Angiotensin II-induced cardiac inflammation and fibrosis. In a murine Ang II infusion model, EMD638683 treatment significantly inhibited cardiac fibrosis and remodeling, accompanied by reduced IL-1β release and suppressed NLRP3 inflammasome activation [4]. This application scenario is supported by quantitative in vivo data demonstrating abatement of cardiac inflammation, positioning EMD638683 as a key reagent for investigations into the SGK1-NLRP3 inflammasome axis in cardiovascular disease [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for EMD638683

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.